REACTION_CXSMILES
|
C([O:4][CH:5]1[CH2:9][CH:8]([O:10][Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12])[CH:7]=[CH:6]1)(=O)C>CO.[OH-].[Ba+2].[OH-]>[O:10]([CH:8]1[CH2:9][CH:5]([OH:4])[CH:6]=[CH:7]1)[Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:2.3.4|
|
Name
|
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
|
Quantity
|
0.78 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1C=CC(C1)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after which the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 minutes in an atmosphere of nitrogen
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
The methanol was then distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
after which ethanol was added
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid, which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DISTILLATION
|
Details
|
Ehtanol was then distilled off from the filtrate
|
Type
|
EXTRACTION
|
Details
|
after which the concentrated residue was extracted with ether
|
Type
|
ADDITION
|
Details
|
after addition of water
|
Type
|
WASH
|
Details
|
The resulting organic layer was then thoroughly washed in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
The so obtained product
|
Type
|
CUSTOM
|
Details
|
was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.35 mmol | |
AMOUNT: MASS | 75 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][CH:5]1[CH2:9][CH:8]([O:10][Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12])[CH:7]=[CH:6]1)(=O)C>CO.[OH-].[Ba+2].[OH-]>[O:10]([CH:8]1[CH2:9][CH:5]([OH:4])[CH:6]=[CH:7]1)[Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:2.3.4|
|
Name
|
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
|
Quantity
|
0.78 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1C=CC(C1)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after which the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 minutes in an atmosphere of nitrogen
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
The methanol was then distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
after which ethanol was added
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid, which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DISTILLATION
|
Details
|
Ehtanol was then distilled off from the filtrate
|
Type
|
EXTRACTION
|
Details
|
after which the concentrated residue was extracted with ether
|
Type
|
ADDITION
|
Details
|
after addition of water
|
Type
|
WASH
|
Details
|
The resulting organic layer was then thoroughly washed in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
The so obtained product
|
Type
|
CUSTOM
|
Details
|
was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.35 mmol | |
AMOUNT: MASS | 75 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][CH:5]1[CH2:9][CH:8]([O:10][Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12])[CH:7]=[CH:6]1)(=O)C>CO.[OH-].[Ba+2].[OH-]>[O:10]([CH:8]1[CH2:9][CH:5]([OH:4])[CH:6]=[CH:7]1)[Si:11]([C:14]([CH3:17])([CH3:16])[CH3:15])([CH3:13])[CH3:12] |f:2.3.4|
|
Name
|
3-acetoxy-5-t-butyldimethylsiloxycyclopent-1-ene
|
Quantity
|
0.78 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1C=CC(C1)O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Ba+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
after which the resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 minutes in an atmosphere of nitrogen
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
The methanol was then distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
after which ethanol was added
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid, which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
DISTILLATION
|
Details
|
Ehtanol was then distilled off from the filtrate
|
Type
|
EXTRACTION
|
Details
|
after which the concentrated residue was extracted with ether
|
Type
|
ADDITION
|
Details
|
after addition of water
|
Type
|
WASH
|
Details
|
The resulting organic layer was then thoroughly washed in water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
The so obtained product
|
Type
|
CUSTOM
|
Details
|
was then separated by preparative thin-layer chromatography (silica gel 2mm, hexane:ethyl acetate = 4:1)
|
Name
|
|
Type
|
product
|
Smiles
|
O([Si](C)(C)C(C)(C)C)C1C=CC(C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.35 mmol | |
AMOUNT: MASS | 75 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |